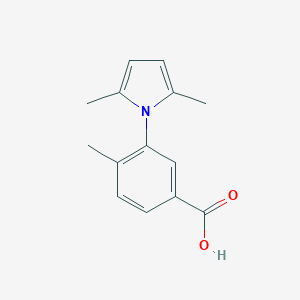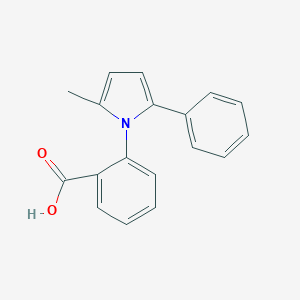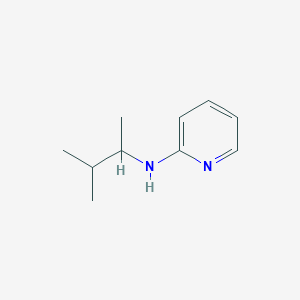
N-(3-methylbutan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutan-2-yl)pyridin-2-amine, also known as 3-MeO-2'-oxo-PCE, is a novel dissociative drug that belongs to the arylcyclohexylamine class. It is a research chemical that is primarily used for scientific research purposes. The compound has gained significant interest among researchers due to its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylbutan-2-yl)pyridin-2-amine is not yet fully understood. However, it is believed to work by blocking the NMDA receptor, which is involved in the transmission of pain signals. This results in a reduction in pain perception and an increase in pain tolerance.
Efectos Bioquímicos Y Fisiológicos
N-(3-methylbutan-2-yl)pyridin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and sedation. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methylbutan-2-yl)pyridin-2-amine is its unique pharmacological properties, which make it a valuable tool for scientific research. However, the compound is also associated with a range of limitations, including its potential toxicity and the lack of information available on its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research into N-(3-methylbutan-2-yl)pyridin-2-amine. Some of the most promising areas of research include the development of new pain management drugs, the treatment of mental health disorders, and the study of the compound's neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential long-term effects.
Métodos De Síntesis
The synthesis of N-(3-methylbutan-2-yl)pyridin-2-amine involves the reaction of 2-pyridylacetonitrile with 3-methylbutan-2-ol in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields the desired compound, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(3-methylbutan-2-yl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anesthetic and analgesic properties, making it a promising candidate for the development of new pain management drugs. Additionally, the compound has been shown to have potential applications in the treatment of depression, anxiety, and other mental health disorders.
Propiedades
Número CAS |
111098-37-4 |
|---|---|
Nombre del producto |
N-(3-methylbutan-2-yl)pyridin-2-amine |
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
N-(3-methylbutan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12) |
Clave InChI |
QJNLADYTFCDDJH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)NC1=CC=CC=N1 |
SMILES canónico |
CC(C)C(C)NC1=CC=CC=N1 |
Sinónimos |
N-(1,2-Dimethylpropyl)-2-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
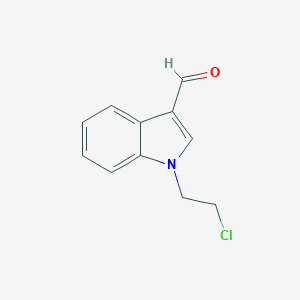
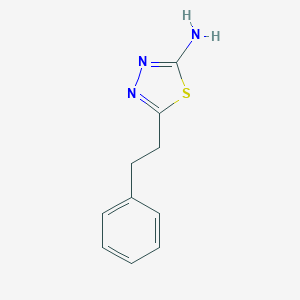
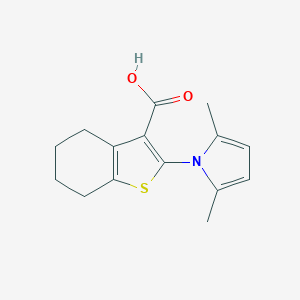
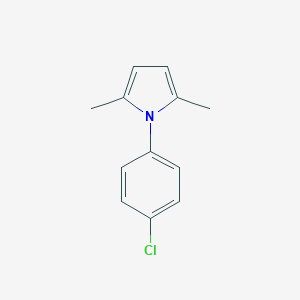
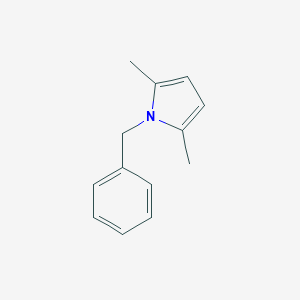
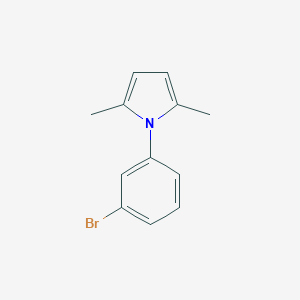
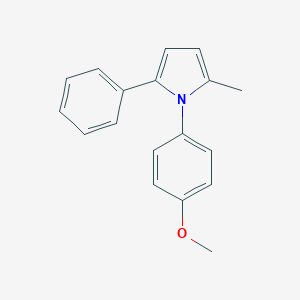
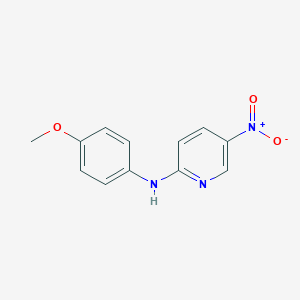
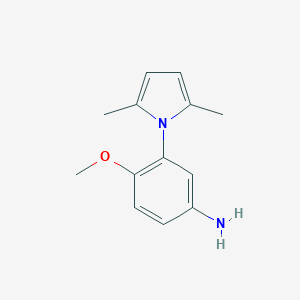
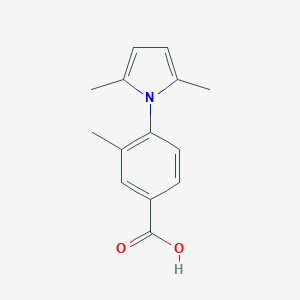
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
